molecular formula C12H8BrF3N2O2 B12220835 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12220835
M. Wt: 349.10 g/mol
InChI Key: ZSZVTJCTVPCHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids

Preparation Methods

The synthesis of 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the bromobenzyl and trifluoromethyl groups. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromobenzyl)-3-(methyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

Properties

Molecular Formula

C12H8BrF3N2O2

Molecular Weight

349.10 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8BrF3N2O2/c13-8-3-1-2-7(4-8)6-18-9(11(19)20)5-10(17-18)12(14,15)16/h1-5H,6H2,(H,19,20)

InChI Key

ZSZVTJCTVPCHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.